molecular formula C14H21NO B5696585 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine

1-[2-(4-ethylphenoxy)ethyl]pyrrolidine

Cat. No.: B5696585
M. Wt: 219.32 g/mol
InChI Key: QQMPRMIZMPLBJA-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This pyrrolidine derivative features a phenoxyethyl chain, a structure often explored in medicinal and organic chemistry for building more complex molecules. Compounds within the pyrrolidine class are of significant interest in pharmaceutical research for their potential biological activities. For instance, structurally related pyrrolidine-2,5-dione hybrids have been investigated for their notable antitumor properties, demonstrating mechanisms that can include disruption of the cell cycle and inhibition of anti-apoptotic proteins like Bcl-2 . As a building block, this chemical can be utilized in various synthesis applications, including the development of novel therapeutic agents and as an intermediate in organic synthesis protocols. The compound must be handled by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-(4-ethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-13-5-7-14(8-6-13)16-12-11-15-9-3-4-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMPRMIZMPLBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

In industrial settings, the production of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethylphenoxy moiety, where halogenation or alkylation can introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylbenzoic acid, while reduction could produce 4-ethylphenol.

Scientific Research Applications

1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or analgesic agent.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Phenoxyethylpyrrolidine Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) Key Activity/Use Source
1-[2-(4-ethylphenoxy)ethyl]pyrrolidine (Target) -C₂H₅ 219.33 Hypothesized anti-inflammatory* N/A
SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) -C₆H₅ 267.37 Potent LTA₄ hydrolase inhibitor
1-[2-(4-bromophenoxy)ethyl]pyrrolidine -Br 284.18 Intermediate in Lasofoxifene synthesis
1-[2-(4-nitrophenoxy)ethyl]pyrrolidine -NO₂ 236.27 Reactive intermediate
1-[2-(4-benzylphenoxy)ethyl]pyrrolidine -CH₂C₆H₅ 289.40 Structural studies

*Inferred from structural similarity to SC-22716.

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity : The ethyl substituent (logP ~2.5) likely offers a balance between solubility and membrane permeability compared to the more lipophilic phenyl (logP ~3.8) and benzyl (logP ~4.2) analogs.

Q & A

Q. What are the recommended synthetic routes for 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Route: A multi-step synthesis involving alkylation and coupling reactions is common. For example, 4-ethylphenol can be reacted with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-ethylphenoxy)ethyl bromide, which is then coupled with pyrrolidine via nucleophilic substitution .
  • Optimization: Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for pyrrolidine:intermediate) to minimize byproducts like di-alkylated species. Use anhydrous solvents (e.g., THF) and inert atmospheres to enhance yield .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include:
    • Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet, N-CH₂) .
    • Aromatic protons: δ 6.8–7.2 ppm (doublets for 4-ethylphenoxy substituents) .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ion [M+H]⁺ at m/z 260.2 .
  • FTIR: Stretching vibrations for C-O-C (1250 cm⁻¹) and pyrrolidine ring (2850–2950 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage: Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. How does the 4-ethylphenoxy substituent influence the compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Hydrophobicity: The ethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .
  • Steric Effects: Compared to bulkier analogs (e.g., 4-benzylphenoxy derivatives), the ethyl group reduces steric hindrance, favoring interactions with flat binding pockets .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved during formulation studies?

Methodological Answer:

  • Contradiction Analysis: Discrepancies arise from pH-dependent solubility. Use potentiometric titration (e.g., Sirius T3) to determine pKa (predicted ~8.5 for the pyrrolidine N).
  • Co-solvent Systems: Optimize DMSO-water mixtures (10–20% DMSO) or cyclodextrin inclusion complexes for in vitro assays .
  • Dynamic Light Scattering (DLS): Monitor aggregation at varying concentrations to identify stable formulations .

Q. What mechanistic insights explain unexpected byproducts in alkylation reactions involving pyrrolidine?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect di-alkylated species (e.g., bis-phenoxy derivatives) or ring-opened products.
  • Mechanistic Hypothesis: Overalkylation occurs due to excess electrophilic intermediates. DFT calculations (e.g., Gaussian) reveal transition-state energies favoring mono-alkylation at lower temperatures .
  • Mitigation: Add pyrrolidine slowly (dropwise) and monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which computational methods are suitable for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs). Parameterize the pyrrolidine nitrogen as protonated at physiological pH .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds with residues like Asp3.32 in aminergic targets .
  • QSAR Models: Train models using descriptors like polar surface area (PSA ≈ 45 Ų) and H-bond acceptors (n=2) .

Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound’s metabolic stability?

Methodological Answer:

  • Dosing: Administer orally (5–10 mg/kg) or intravenously (1 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 24h post-dose .
  • Metabolite Profiling: Use UPLC-QTOF to identify Phase I (oxidation at ethyl group) and Phase II (glucuronidation) metabolites .
  • Tissue Distribution: Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in brain/liver via scintillation counting .

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